(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride typically involves the reaction of morpholine derivatives with benzyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions . The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through various chemical reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The compound may inhibit or activate certain pathways, resulting in therapeutic outcomes . Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: Another compound with similar applications in pharmaceuticals.
4-Benzylmorpholine: A related compound used in organic synthesis.
Uniqueness
(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its benzyl group enhances its reactivity and potential therapeutic effects compared to other morpholine derivatives .
Properties
IUPAC Name |
2-(4-benzylmorpholin-2-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMGAPHATGFVQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170804-78-1 |
Source
|
Record name | 2-(4-benzylmorpholin-2-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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